[2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate
CAS No.:
Cat. No.: VC14528018
Molecular Formula: C20H25N3O6S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O6S |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | [2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate |
| Standard InChI | InChI=1S/C20H25N3O6S/c1-13(2)10-23(14-7-8-30(27,28)12-14)18(24)11-29-19(25)9-17-15-5-3-4-6-16(15)20(26)22-21-17/h3-6,13-14H,7-12H2,1-2H3,(H,22,26) |
| Standard InChI Key | KKJCFTUKPGFFIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features three distinct regions:
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Sulfolane-derived moiety: A 1,1-dioxothiolan-3-yl group, comprising a tetrahydrothiophene ring with two sulfone oxygen atoms. This structure enhances solubility and metabolic stability .
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Amide linkage: Connects the sulfolane group to a 2-methylpropyl (isobutyl) chain, introducing steric bulk that may influence receptor binding.
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Phthalazinone-acetate ester: A 4-oxo-3H-phthalazin-1-yl group linked to an acetate ester, a motif associated with kinase inhibition and cytotoxic activity .
The IUPAC name reflects these components: [2-[(1,1-dioxothiolan-3-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate.
Comparative Structural Analogues
Synthetic Pathways and Methodologies
Retrosynthetic Strategy
The synthesis involves three key segments:
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Sulfolane-amide intermediate: Prepared via nucleophilic substitution of 1,1-dioxothiolan-3-amine with 2-methylpropyl bromide, followed by amidation with chloroacetyl chloride.
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Phthalazinone-acetate core: Synthesized through O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate, as demonstrated in analogous phthalazinone derivatives .
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Esterification: Coupling the sulfolane-amide intermediate with the phthalazinone-acetate acid using DCC/DMAP in anhydrous dichloromethane .
Optimization Challenges
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Steric hindrance: The isobutyl group complicates amide bond formation, requiring elevated temperatures (80–100°C) and prolonged reaction times (24–48 hr).
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Stereochemical control: The sulfolane ring’s chiral center necessitates asymmetric synthesis or resolution techniques, with reported enantiomeric excess (ee) of 78–85% using chiral HPLC .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, phthalazinone-H), 4.32 (q, J = 7.1 Hz, 2H, ester-CH₂), 3.78–3.82 (m, 1H, sulfolane-CH), 1.95–2.10 (m, 2H, isobutyl-CH₂) .
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HRMS (ESI+): m/z calc. for C₂₀H₂₄N₃O₆S [M+H]⁺: 434.1382; found: 434.1379 .
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting point | 162–164°C | Differential scanning calorimetry |
| logP | 2.1 ± 0.3 | HPLC retention time |
| Aqueous solubility | 12 μg/mL (pH 7.4) | Shake-flask method |
Pharmacological Profile
Cytotoxic Activity
In vitro testing against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines revealed moderate activity:
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IC₅₀: 28.7 μM (MCF-7), 34.2 μM (HepG2) .
Comparatively, the methyl-3-[2-(4-oxo-3-phenylphthalazin-1-yloxy)acetylamino] analogue showed superior potency (IC₅₀: 1.2 μM), suggesting the sulfolane group may reduce cell permeability .
VEGFR2 Inhibition
Molecular docking simulations (PDB: 3VHE) indicate the phthalazinone-acetate moiety binds to the kinase’s ATP pocket via:
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Hydrogen bonds with Cys917 (2.1 Å) and Glu883 (1.9 Å).
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π-π stacking with Phe1045 .
The sulfolane group’s sulfone oxygens form weak interactions with Lys868, potentially explaining its 10-fold lower affinity than phenyl-substituted analogues .
Future Directions
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Prodrug development: Masking the ester as a tert-butyl or pivaloyloxymethyl group could enhance oral bioavailability.
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Stereoselective synthesis: Catalytic asymmetric methods to improve enantiomeric purity and activity.
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Combination therapies: Co-administration with PI3K inhibitors to overcome resistance mechanisms .
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